(2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S2/c1-16-11-12-20(17(2)13-16)24(26)23-15-25(18-7-6-8-19(14-18)29-3)21-9-4-5-10-22(21)30(23,27)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGWMLKESJHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H15N3O5S2 , with a molecular weight of 393.43 g/mol . The structure features a benzothiazine core, which is known for various biological activities including anticancer and antimicrobial properties.
Research indicates that compounds similar to this benzothiazine derivative may exhibit several biological activities:
- Inhibition of Enzymatic Activity : Some derivatives have shown potential as inhibitors of tyrosinase, an enzyme involved in melanin production. This suggests possible applications in treating hyperpigmentation disorders .
- Antiproliferative Effects : Studies have demonstrated that related compounds exhibit significant antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa), with IC50 values ranging from 0.33 to 7.10 μM .
Anticancer Activity
A series of studies evaluated the antiproliferative activity of benzothiazine derivatives against different cancer cell lines. The results indicated:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MDA-MB-231 | 0.50 |
| 2 | HeLa | 0.62 |
| 3 | A2780 | 1.28 |
| 4 | K562 | 3.58 |
These findings suggest that the structural modifications in benzothiazine derivatives can significantly enhance their anticancer properties.
Antioxidant Activity
In addition to anticancer properties, some analogs have shown promising antioxidant activities comparable to established antioxidants. This property is crucial for mitigating oxidative stress-related diseases .
Case Studies
- Study on Tyrosinase Inhibition : A study focused on the inhibitory effects of benzothiazine derivatives on mushroom tyrosinase revealed that specific analogs could effectively inhibit enzyme activity, suggesting their potential use in cosmetic formulations targeting skin pigmentation issues .
- Evaluation in Cancer Therapy : Another investigation assessed the cytotoxic effects of various benzothiazine derivatives on multiple cancer cell lines. The study concluded that specific modifications could lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The target compound’s key differentiator is its 3-(methylthio)phenyl substituent, which introduces a sulfur-containing electron-donating group. Below is a comparative analysis with similar benzothiazinone derivatives:
Key Observations:
- Electronic Effects: The 3-(methylthio)phenyl group in the target compound likely increases electron density at the benzothiazinone core compared to ’s 4-butylphenyl (alkyl chain) or ’s benzodioxin (electron-rich oxygen heterocycle) .
- Solubility: Methoxy groups () or polar substituents (e.g., dimethylamino in ) improve aqueous solubility, whereas methylthio and alkyl chains (target compound, ) favor lipid membrane penetration .
Q & A
Q. What are the established synthetic routes for (2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone?
Methodological Answer: The synthesis of structurally similar benzothiazinone derivatives often involves multistep reactions. A common approach includes:
- Step 1: Condensation of substituted aminobenzofuran carboxamides with sulfinylbis[(aryl)methanethione] under reflux in methanol (2–3.5 hours) to form the benzothiazinone core .
- Step 2: Functionalization of the 4-position via nucleophilic substitution or cross-coupling reactions with aryl halides (e.g., 3-(methylthio)phenyl derivatives) .
- Step 3: Introduction of the (2,4-dimethylphenyl)methanone group via Friedel-Crafts acylation or Suzuki-Miyaura coupling .
Key parameters include solvent choice (e.g., MeOH for reflux), temperature control, and purification via vacuum filtration or column chromatography. Yield optimization requires monitoring reaction progress by TLC or HPLC.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and regioselectivity. Aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.3 ppm are diagnostic .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ions) and fragmentation patterns .
- X-ray Crystallography: Resolves the 1,1-dioxido benzothiazin ring conformation and spatial arrangement of the 3-(methylthio)phenyl group. Crystallization in DMSO/EtOH mixtures is typical .
- FT-IR: Confirms sulfone (1150–1300 cm⁻¹) and ketone (1650–1750 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. To address this:
- Purity Validation: Use HPLC-DAD/ELSD (>95% purity) and elemental analysis to rule out byproduct interference .
- Dose-Response Studies: Perform IC50/EC50 assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
- Mechanistic Profiling: Compare results across cell lines (e.g., cancer vs. normal) and validate via knockout models (e.g., CRISPR for target genes) .
- Meta-Analysis: Cross-reference with structurally analogous benzothiazinones (e.g., anti-QS or antitrypanosomal activities in marine-derived analogs) .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or bacterial efflux pumps). The 1,1-dioxido group may coordinate with metal ions in active sites .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonding between the methanone group and conserved residues .
- QSAR Modeling: Train models on benzothiazinone derivatives to correlate substituent effects (e.g., methylthio vs. methoxy groups) with bioactivity .
Validate predictions with in vitro assays (e.g., enzyme inhibition or bacterial biofilm formation) .
Q. How does the electronic structure of the 1,1-dioxido benzothiazin ring influence reactivity?
Methodological Answer:
- DFT Calculations: Gaussian 09 simulations at the B3LYP/6-31G* level reveal:
- The sulfone group increases ring planarity, enhancing π-π stacking with aromatic targets.
- Electron-withdrawing effects stabilize the ketone moiety, directing electrophilic attacks to the 4-methylphenyl group .
- Electrochemical Studies: Cyclic voltammetry identifies redox-active sites (e.g., sulfone reduction potentials at −1.2 to −1.5 V vs. Ag/AgCl) .
Experimental validation via Hammett plots or kinetic isotope effects can clarify substituent impacts .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Reaction Engineering: Optimize heat/mass transfer in flow reactors to prevent side reactions (e.g., epimerization at chiral centers) .
- Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps to minimize racemization .
- In Situ Monitoring: Use PAT tools (e.g., ReactIR) to track intermediates and adjust parameters dynamically .
Pilot-scale batches (10–100 g) require rigorous QC via chiral HPLC and XRPD to confirm polymorph consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
